molecular formula C14H17N2O4S2- B14744947 5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

Cat. No.: B14744947
M. Wt: 341.4 g/mol
InChI Key: YSRRZPBAOWSVOD-UHFFFAOYSA-M
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Description

5-[[1-(2,5-Dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate is a multifunctional organic compound featuring a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group, a pyridyl disulfide moiety, and a pentanoate backbone. The NHS ester enables efficient conjugation with primary amines, while the disulfide bond allows reversible crosslinking or thiol-responsive release in biological systems . Its structural complexity supports applications in drug delivery, biomolecule modification (e.g., protein or peptide labeling), and organic synthesis. The compound’s solubility in organic solvents (e.g., DCM, dioxane) and reactivity under mild conditions make it versatile for bioconjugation strategies .

Properties

Molecular Formula

C14H17N2O4S2-

Molecular Weight

341.4 g/mol

IUPAC Name

5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

InChI

InChI=1S/C14H18N2O4S2/c17-11-7-8-12(18)16(11)15-9-3-1-5-13(15)22-21-10-4-2-6-14(19)20/h1,3,5,9,13H,2,4,6-8,10H2,(H,19,20)/p-1

InChI Key

YSRRZPBAOWSVOD-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)N2C=CC=CC2SSCCCCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Chromatographic Techniques

  • Preparative TLC : Employed in Source with 30% ethyl acetate/hexanes, resolving the product (Rf = 0.45) from unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) confirm >95% purity, with retention time at 12.3 minutes.

Spectroscopic Characterization

  • 1H NMR (CDCl3) :
    • δ 8.48 (1H, d, J = 4.6 Hz): Pyridine H6 proton.
    • δ 2.21–2.49 (6H, s): Methyl groups on the DPP ring.
  • 13C NMR :
    • 171.3 ppm: Ester carbonyl.
    • 167.1 ppm: DPP carbonyls.

Scalability and Industrial Relevance

Source’s patent data emphasizes lyophilization as a preferred method for large-scale production, ensuring stability at −80°C. Key parameters:

  • Drug-to-Antibody Ratio (DAR) : Optimized to 3.8 via hydrophobic interaction chromatography (HIC).
  • Storage Conditions : Lyophilized formulations retain >90% activity after 12 months.

Chemical Reactions Analysis

Types of Reactions

N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-succinimidyl-5-(2-pyridyldithio)valerate include dithiothreitol for reduction and various amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving N-succinimidyl-5-(2-pyridyldithio)valerate include amide-linked conjugates and thiol-containing derivatives. These products are often used in further chemical modifications and applications .

Scientific Research Applications

N-succinimidyl-5-(2-pyridyldithio)valerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-succinimidyl-5-(2-pyridyldithio)valerate involves the formation of stable amide bonds with primary amines and the reversible formation of disulfide bonds with thiol groups. The compound’s N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the pyridyl disulfide group can form reversible disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile crosslinking reagent in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Reference
5-[[1-(2,5-Dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate Pyridyl disulfide, NHS ester, pentanoate chain ~399.44 (estimated) Reversible crosslinking, thiol-responsive drug delivery
2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate Nitro group on pyridine ring 399.44 Enhanced stability for nitro-aromatic interactions; limited bioorthogonality
2,5-Dioxopyrrolidin-1-yl 5-(3-methoxyfuran-2-yl)pentanoate Methoxyfuran substituent ~339 (estimated) Photoclick chemistry; furan-maleimide Diels-Alder reactions
2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate Biotinylated thienoimidazolone group N/A Affinity tagging (biotin-streptavidin systems)
2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate Tetrazine-pyridine conjugate 462.42 Bioorthogonal click chemistry (tetrazine-trans-cyclooctene ligation)
1-(t-butyl) 5-(2,5-dioxopyrrolidin-1-yl) (16-(t-butoxy)-16-oxohexadecanoyl)-L-glutamate Fatty acid (C16) and glutamic acid backbone 624.82 Lipid nanoparticle formulation; hydrophobic drug encapsulation

Reactivity and Stability

  • Disulfide vs. Non-disulfide Analogues: The pyridyl disulfide group in the target compound enables thiol-disulfide exchange, facilitating reversible conjugation. In contrast, nitro-substituted analogues (e.g., ) exhibit reduced thiol reactivity due to electron-withdrawing effects but improved stability under oxidative conditions.
  • NHS Ester Efficiency : All compounds share the NHS ester group, but steric hindrance varies. For example, the biotinylated analogue shows slower amine conjugation due to bulky substituents, whereas the methoxyfuran variant retains high reactivity.

Biological Activity

5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate is a complex organic compound with potential biological activities. It is derived from pyrrolidine and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a disulfanyl linkage and a pentanoate moiety, which contribute to its biological activity.
  • Functional Groups : The presence of the 2,5-dioxopyrrolidinyl group and the pyridinyl moiety enhances its interaction with biological targets.

Molecular Formula

C13H16N2O4S2\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_4\text{S}_2

Molecular Weight

The molecular weight of this compound is approximately 316.41 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl structures have demonstrated potent antiproliferative effects against various cancer cell lines.

Case Study : A study highlighted that specific derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting their potential as anticancer agents .

Anticonvulsant and Antinociceptive Effects

Research has shown that certain derivatives of 2,5-dioxopyrrolidin-1-yl compounds possess anticonvulsant and antinociceptive properties. One notable compound demonstrated:

  • Anticonvulsant Activity : Effective in mouse models with ED50 values of 23.7 mg/kg in the maximal electroshock test.
  • Antinociceptive Activity : Significant efficacy in formalin-induced pain models .

These effects are believed to be mediated through multiple mechanisms, including sodium/calcium channel inhibition and TRPV1 receptor antagonism.

Toxicological Profile

The ADME-Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for these compounds indicate favorable characteristics for further development. In vitro assays suggest low toxicity levels and good metabolic stability .

Comparative Analysis of Biological Activities

Activity Type Compound IC50/ED50 Values Mechanism of Action
AnticancerDerivative ALow µMInhibition of cell proliferation
AnticonvulsantCompound 2223.7 mg/kgSodium/calcium channel inhibition
AntinociceptiveCompound 22Effective in pain modelTRPV1 receptor antagonism

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